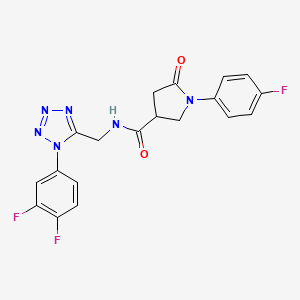

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N6O2/c20-12-1-3-13(4-2-12)27-10-11(7-18(27)29)19(30)23-9-17-24-25-26-28(17)14-5-6-15(21)16(22)8-14/h1-6,8,11H,7,9-10H2,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXFQFJDAOEIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound’s IUPAC name is N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide. Its molecular formula is with a molecular weight of 279.24 g/mol. The presence of the tetrazole ring is significant as it can act as a bioisostere for carboxylic acids, enhancing binding affinity to biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Tetrazole Ring : Functions as a bioisostere, allowing interaction with enzymes and receptors.

- Difluorophenyl Group : Enhances binding affinity and selectivity.

- Cyclopropane Ring : Contributes to the compound's stability and rigidity, influencing overall biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential against multidrug-resistant pathogens. For instance, derivatives of 5-oxopyrrolidine-3-carboxylic acid have demonstrated significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 16 | Effective against MRSA |

| Enterococcus faecalis | 32 | Moderate activity |

| Clostridioides difficile | 8 | High efficacy |

These findings suggest that the compound could be developed further as an antimicrobial agent targeting resistant strains .

Anticancer Activity

The anticancer properties have also been investigated. In vitro studies using A549 human lung cancer cells indicated that certain derivatives exhibited potent cytotoxic effects. The structure-activity relationship (SAR) revealed that modifications to the phenyl groups significantly influenced the anticancer activity.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 5-Fluorobenzimidazole | 12 | A549 (lung cancer) |

| Hydrazone derivative | 15 | A549 (lung cancer) |

These results underscore the potential for developing new therapeutic agents based on this scaffold .

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

- Study on Antimicrobial Resistance : A study published in Nature explored the effectiveness of pyrrolidine derivatives against resistant strains of bacteria. The findings indicated that these compounds could inhibit growth effectively, suggesting a promising avenue for new antibiotics .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines demonstrated that modifications to the core structure could lead to enhanced cytotoxicity. Specifically, derivatives featuring halogen substitutions showed improved efficacy against lung cancer cells compared to their non-halogenated counterparts .

Comparison with Similar Compounds

Bioisosteric Effects

Fluorination Patterns

Pharmacophore Flexibility

- The methyl linker in the target compound adds conformational flexibility, possibly improving target engagement compared to the rigid direct amide bond in .

- The phenoxy group in introduces a bulky substituent, which could either enhance selectivity or reduce off-target binding .

Research Findings and Trends

While direct biological data for the target compound are unavailable in the provided evidence, structural trends suggest:

- Target Selectivity : The tetrazole and difluorophenyl groups may favor interactions with kinases or GPCRs, as seen in analogs with similar motifs .

- Solubility-Bioavailability Balance : The target compound’s intermediate logP (vs. highly lipophilic ) positions it as a candidate for oral administration.

- Synthetic Complexity : The methyl-tetrazole linkage may require multi-step synthesis compared to simpler amide bonds in .

Q & A

Q. What are the established synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide, and how is structural confirmation performed?

Methodological Answer:

- Synthesis Routes : Multi-step procedures are common. For example:

- Tetrazole Formation : React 3,4-difluorophenylamine with sodium azide and trimethylsilyl chloride under acidic conditions to form the tetrazole core .

- Pyrrolidine Carboxamide Assembly : Condense 1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid with methylamine derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Methylene Bridge Formation : Use reductive amination or nucleophilic substitution to link the tetrazole and pyrrolidine moieties .

- Structural Confirmation :

- NMR : , , and NMR to confirm substituent positions and purity.

- X-ray Crystallography : Single-crystal analysis for absolute stereochemistry (e.g., as in for similar triazole derivatives) .

- HRMS : High-resolution mass spectrometry for molecular formula validation.

Q. How can researchers assess the compound’s initial biological activity, and what assays are recommended?

Methodological Answer:

- Target Identification : Prioritize kinases, GPCRs, or enzymes with fluorophenyl motifs (common in ).

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence polarization or FRET-based assays for IC determination.

- Cellular Uptake : Use HPLC-MS to quantify intracellular concentrations, addressing solubility limitations (e.g., low aqueous solubility noted in ) .

- Control Strategies : Include structurally similar analogs (e.g., 4-fluorophenyl vs. 3,4-difluorophenyl derivatives) to isolate substituent effects .

Advanced Research Questions

Q. How can reaction conditions for synthesizing this compound be optimized using statistical experimental design?

Methodological Answer:

- Design of Experiments (DoE) :

- Factors : Temperature, solvent polarity (DMF vs. THF), catalyst loading (e.g., KCO in ), and reaction time .

- Response Variables : Yield, purity (HPLC), and byproduct formation.

- Case Study :

- A central composite design (CCD) for the condensation step () revealed that 1.2 eq. KCO in DMF at 25°C maximizes yield (85%) while minimizing side products .

- Software Tools : JMP or Minitab for fractional factorial analysis.

Q. What strategies mitigate low aqueous solubility, and how do substituent modifications influence pharmacokinetics?

Methodological Answer:

- Solubility Enhancement :

- Co-solvents : Use DMSO/PEG 400 mixtures (up to 20% v/v) for in vitro assays .

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the pyrrolidine ring without disrupting target binding () .

- SAR Insights :

Q. How can computational modeling predict binding modes and guide structural optimization?

Methodological Answer:

- Docking Studies :

- Software : AutoDock Vina or Schrödinger Suite for target-ligand interactions.

- Case Example : Molecular dynamics simulations revealed that the 5-oxopyrrolidine carbonyl forms hydrogen bonds with kinase active sites (analogous to ’s reaction path methods) .

- Quantum Chemical Calculations :

- Reactivity Prediction : Assess electrophilicity of the methylene bridge using DFT (B3LYP/6-31G*) to optimize nucleophilic substitution steps .

Q. How should researchers resolve contradictions in activity data across different assay platforms?

Methodological Answer:

- Root Cause Analysis :

- Assay Variability : Compare enzyme- vs. cell-based results. For instance, low cellular activity despite high enzyme inhibition suggests poor membrane permeability () .

- Data Normalization : Use Z’-factor to validate assay robustness and include internal controls (e.g., staurosporine for kinase assays).

- Cross-Validation :

- Orthogonal assays (e.g., SPR for binding affinity vs. functional assays) to confirm target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.